3-Chloro-6-(3-fluorophenyl)pyridazine is a heterocyclic compound that falls within the pyridazine family. This compound is characterized by the presence of chlorine and fluorine substituents on a phenyl ring, which is connected to a pyridazine ring. The specific arrangement of these substituents imparts unique chemical properties and reactivity, making it of interest in various fields of scientific research, including medicinal chemistry and materials science .
The synthesis of 3-Chloro-6-(3-fluorophenyl)pyridazine typically involves a multi-step process:
The reaction conditions are crucial for the successful synthesis of this compound. The choice of solvent and base can significantly influence the yield and purity of the final product. Typical yields from this synthesis method can vary but often exceed 80% under optimized conditions .
The molecular structure of 3-Chloro-6-(3-fluorophenyl)pyridazine consists of a pyridazine ring bonded to a phenyl group that has both chlorine and fluorine substituents. The molecular formula for this compound is C10H7ClF N2, indicating the presence of two nitrogen atoms within the pyridazine structure.
3-Chloro-6-(3-fluorophenyl)pyridazine can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with different properties. Reaction conditions such as temperature, pressure, and catalyst choice are critical for optimizing yields and selectivity .
The mechanism of action for 3-Chloro-6-(3-fluorophenyl)pyridazine involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity through inhibition or activation. This interaction depends on the molecular structure and substituent arrangements, which influence its reactivity with biological molecules .
These properties are essential for determining how the compound behaves in various chemical environments and its potential applications in research and industry .
3-Chloro-6-(3-fluorophenyl)pyridazine has several applications across different fields:
Pyridazine, a six-membered diazine heterocycle featuring two adjacent nitrogen atoms, constitutes a privileged scaffold in medicinal chemistry due to its distinct electronic profile and hydrogen-bonding capabilities. The inherent dipole moment (~3.94 D) facilitates π-π stacking interactions with biological targets, while the nitrogen atoms serve as robust hydrogen bond acceptors, enabling precise molecular recognition events . Strategic halogenation of the pyridazine nucleus—particularly with chlorine and fluorine—imparts enhanced bioactivity, metabolic stability, and target affinity, positioning halogenated pyridazines as critical pharmacophores in contemporary drug discovery.
Halogen atoms, especially chlorine and fluorine, serve as indispensable structural elements in pyridazine-based drug design. Chlorine, with its substantial atomic radius and moderate electronegativity, enhances hydrophobic interactions within target binding pockets while providing electronic effects that modulate the pKa of adjacent functional groups. Approximately 250 FDA-approved drugs incorporate chlorine, underscoring its therapeutic utility . Fluorine, the most electronegative element, offers unique advantages: its small van der Waals radius (1.47 Å) permits isosteric replacement of hydrogen, while its strong electron-withdrawing effect enhances metabolic stability and membrane permeability [7].
Table 1: Physicochemical Properties of Halogen-Substituted Pyridazines
Property | Chlorine | Fluorine | Biological Impact |
---|---|---|---|
Van der Waals Radius (Å) | 1.75 | 1.47 | Minimal steric perturbation in binding pockets |
Electronegativity (Pauling) | 3.16 | 3.98 | Enhanced binding through dipole interactions; modulation of pKa |
Hydrophobicity (π) | +0.71 | +0.14 | Improved membrane penetration (Cl); reduced nonspecific binding (F) |
Frequency in Drugs | ~73% of halogenated drugs | >20% of FDA-approved drugs [7] | Validated pharmacological relevance |
Halogen-bonding interactions further augment target engagement. Chlorine and fluorine act as electron acceptors, forming orthogonal interactions with carbonyl oxygen atoms or sulfur atoms in protein backbones. This phenomenon is exemplified by pyridazine-containing kinase inhibitors, where chloro substituents stabilize inactive enzyme conformations through halogen bonding with hinge-region residues [9]. Additionally, the trifluoromethyl (-CF₃) group—a fluorine-rich moiety—introduces extreme lipophilicity and steric bulk, enhancing binding entropy and resistance to oxidative metabolism. Drugs like Alpelisib (PI3K inhibitor) leverage -CF₃-substituted pyridazines for optimized target occupancy [7].
Pyridazine heterocycles functionalized with halogens demonstrate reduced inhibition of cytochrome P450 enzymes and diminished cardiotoxicity risks (e.g., hERG channel blockade) compared to other azines. This selectivity profile stems from their balanced log P values and diminished cationic character under physiological conditions . Recent FDA approvals—including the pyridazine-containing relugolix (GnRH antagonist) and deucravacitinib (TYK2 inhibitor)—highlight the clinical viability of halogenated pyridazine scaffolds .
3-Chloro-6-(3-fluorophenyl)pyridazine (molecular formula: C₁₀H₆ClFN₂; molecular weight: 208.62 g/mol) exemplifies the strategic integration of halogens into pyridazine pharmacophores. Its structure features a chloro substituent at the 3-position and a meta-fluorophenyl ring at the 6-position, creating an electron-deficient system optimized for nucleophilic displacement and cross-coupling reactions [1]. Key molecular descriptors include:
Table 2: Bioactive Pyridazine Derivatives Featuring 3-Chloro-6-(3-fluorophenyl) Motifs
Derivative | Structural Modification | Biological Target | Reported Activity |
---|---|---|---|
3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine | 4-CF₃ substitution | Inflammatory pathways | Potent NF-κB pathway modulation [4] |
Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate | 4-COOEt functionalization | Acetylcholinesterase | Enhanced enzyme inhibition (IC₅₀ < 1 µM) |
6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine | Triazolopyridazine fusion | Kinase allosteric sites | Improved kinase selectivity [2] [8] |
The synthetic accessibility of this scaffold enables rapid diversification. Primary routes include:
Biological evaluations reveal compelling pharmacological potential. The scaffold inhibits acetylcholinesterase by engaging catalytic triad residues (Ser200, His440) via hydrogen bonding with pyridazine nitrogens and hydrophobic stacking of the fluorophenyl ring . Derivatives bearing 4-carboxylate groups exhibit enhanced anti-inflammatory activity by suppressing NF-κB translocation to the nucleus, reducing pro-inflammatory cytokine production (TNF-α, IL-6) by >70% in vitro [4] . Additionally, fusion with triazolo rings (e.g., [1,2,4]triazolo[4,3-b]pyridazine) generates kinase inhibitors that occupy allosteric pockets through halogen-bonding with chloro substituents [2] [9].
Graphical Abstract:
[3-Chloro-6-(3-fluorophenyl)pyridazine] │ ├─ Chlorine: Halogen bonding → Kinase hinge region ├─ Pyridazine N1/N2: H-bond acceptance → Acetylcholinesterase └─ 3-Fluorophenyl: Hydrophobic stacking → NF-κB inhibition
The scaffold’s versatility is further demonstrated in the synthesis of diagnostic probes. Radiolabeled with ¹⁸F, derivatives enable positron emission tomography (PET) imaging of tumor-associated kinase expression, leveraging the fluorine atom as a radionuclide carrier .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1